molecular formula C12H9N3O B3359476 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine CAS No. 85839-76-5

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine

Cat. No.: B3359476
CAS No.: 85839-76-5
M. Wt: 211.22 g/mol
InChI Key: CRSPXQDDUDWXBS-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine is a heterocyclic compound that features a fused ring system combining pyridazine and pyridine rings with a furan substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . Another approach includes the use of aza-Diels-Alder reactions, which provide high regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit

Properties

IUPAC Name

6-(furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-7-11-9(15-14-8)4-5-10(13-11)12-3-2-6-16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSPXQDDUDWXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=N2)C3=CC=CO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517733
Record name 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85839-76-5
Record name 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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